Ganetespib

Catalog No.
S547877
CAS No.
888216-25-9
M.F
C20H20N4O3
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ganetespib

CAS Number

888216-25-9

Product Name

Ganetespib

IUPAC Name

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27)

InChI Key

RVAQIUULWULRNW-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

STA9090; STA 9090; STA-9090; Ganetespib

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O

Description

The exact mass of the compound Ganetespib is 364.15354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Therapy

Application as a Sensitizer to Hyperthermia-Based Cancer Treatments

Application in Reducing Angiogenesis and Metastases

Application in Overcoming Drug Resistance

Application in Treating Non-Small Cell Lung Cancer (NSCLC)

    Summary of Application: Ganetespib is a novel inhibitor of the heat shock protein 90 (Hsp90), a chaperone protein critical to tumor growth and proliferation.

Application in Combination Therapies

Application in Solid and Hematological Xenograft Models

Application in Treating Various Cancers

Application in Molecular Mechanisms to Clinical Practice

Ganetespib is a synthetic small molecule classified as a second-generation inhibitor of heat shock protein 90 (HSP90). Its chemical structure is characterized by the presence of a triazolone moiety, specifically identified as 5-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-[1,2,4]triazol-3-one, with a molecular weight of approximately 364.4 g/mol . Unlike first-generation HSP90 inhibitors such as geldanamycin, ganetespib exhibits a more favorable safety profile, lacking the hepatotoxicity associated with its predecessors due to the absence of the benzoquinone moiety .

Ganetespib binds to the ATP-binding pocket of HSP90, preventing it from associating with client proteins []. This leads to the destabilization and degradation of these client proteins, many of which are essential for cancer cell growth and survival [].

Ganetespib primarily functions by binding to the ATP-binding pocket located in the N-terminal domain of HSP90. This interaction disrupts the chaperone cycle of HSP90, leading to the degradation of various client proteins that are crucial for cancer cell survival and proliferation . The mechanism involves:

  • Binding: Ganetespib competes with ATP for binding to HSP90.
  • Degradation: Following binding, it facilitates the degradation of client proteins through proteasomal pathways.
  • Induction of Apoptosis: The downstream effect is the induction of apoptosis in cancer cells, particularly those resistant to conventional therapies .

Ganetespib has demonstrated potent biological activity across a range of cancer types. In vitro studies reveal that it exerts significant cytotoxic effects on various solid tumors and hematological malignancies, including non-small cell lung cancer and breast cancer . Key findings include:

  • Cytotoxicity: Ganetespib shows low nanomolar half-maximal inhibitory concentration values against numerous cancer cell lines.
  • Mechanism: It induces apoptosis predominantly through growth arrest and modulation of cell cycle dynamics.
  • In Vivo Efficacy: Preclinical models indicate substantial tumor growth inhibition and regression in xenograft studies .

  • Formation of Triazolone Moiety: The synthesis begins with the construction of the triazolone structure through condensation reactions involving appropriate aryl and indole derivatives.
  • Substitution Reactions: Subsequent steps involve selective substitutions to introduce hydroxyl groups and alkyl chains.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

Ganetespib is currently under investigation for its therapeutic potential in several malignancies, including:

  • Breast Cancer
  • Small Cell Lung Cancer
  • Acute Myeloid Leukemia
  • Myelodysplastic Syndromes

These applications are supported by ongoing clinical trials assessing its efficacy and safety profiles .

Interaction studies have shown that ganetespib can enhance the effects of other anticancer agents while overcoming drug resistance mechanisms. Notably:

  • It has been shown to potentiate the effects of targeted therapies against oncogenic drivers like ALK and ROS1.
  • Ganetespib's ability to modulate multiple signaling pathways makes it a promising candidate for combination therapies in resistant cancer types .

Ganetespib belongs to a class of small molecule HSP90 inhibitors that includes several notable compounds. A comparison highlights its unique features:

Compound NameStructural FeaturesPotency (relative)Safety Profile
GanetespibContains triazolone moietyHighly potentLow hepatotoxicity
NVP-AUY922Geldanamycin derivativeModerateOcular toxicity reported
AT-13387Similar scaffold but different substituentsModerateHepatotoxicity observed
KW-2478Resorcinol-based like ganetespibModerateHepatotoxicity reported

Ganetespib's unique triazolone structure contributes to its superior potency and reduced toxicity compared to other HSP90 inhibitors, making it a leading candidate in clinical development for cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

364.15354051 g/mol

Monoisotopic Mass

364.15354051 g/mol

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2E8412Y946

Wikipedia

Ganetespib

Dates

Modify: 2023-08-15
1: Xiang L, Gilkes DM, Chaturvedi P, Luo W, Hu H, Takano N, Liang H, Semenza GL. Ganetespib blocks HIF-1 activity and inhibits tumor growth, vascularization, stem cell maintenance, invasion, and metastasis in orthotopic mouse models of triple-negative breast cancer. J Mol Med (Berl). 2013 Nov 20. [Epub ahead of print] PubMed PMID: 24248265.
2: Proia DA, Zhang C, Sequeira M, Jimenez JP, He S, Spector NL, Shapiro GI, Tolaney S, Nagai M, Acquaviva J, Smith DL, Sang J, Bates RC, El-Hariry I. Preclinical activity profile and therapeutic efficacy of the Hsp90 inhibitor ganetespib in triple-negative breast cancer. Clin Cancer Res. 2013 Oct 30. [Epub ahead of print] PubMed PMID: 24173541.
3: Lai CH, Park KS, Lee DH, Alberobello AT, Raffeld M, Pierobon M, Pin E, Petricoin Iii EF, Wang Y, Giaccone G. HSP-90 inhibitor ganetespib is synergistic with doxorubicin in small cell lung cancer. Oncogene. 2013 Oct 28. doi: 10.1038/onc.2013.439. [Epub ahead of print] PubMed PMID: 24166505.
4: Miyajima N, Tsutsumi S, Sourbier C, Beebe K, Mollapour M, Rivas C, Yoshida S, Trepel JB, Huang Y, Tatokoro M, Shinohara N, Nonomura K, Neckers L. The HSP90 Inhibitor Ganetespib Synergizes with the MET Kinase Inhibitor Crizotinib in both Crizotinib-Sensitive and -Resistant MET-Driven Tumor Models. Cancer Res. 2013 Dec 1;73(23):7022-33. doi: 10.1158/0008-5472.CAN-13-1156. Epub 2013 Oct 11. PubMed PMID: 24121490.
5: Ganetespib AIDS lung cancer survival. Cancer Discov. 2013 Jul;3(7):OF7. doi: 10.1158/2159-8290.CD-NB2013-085. Epub 2013 Jun 6. PubMed PMID: 23847382.
6: Nagaraju GP, Park W, Wen J, Mahaseth H, Landry J, Farris AB, Willingham F, Sullivan PS, Proia DA, El-Hariry I, Taliaferro-Smith L, Diaz R, El-Rayes BF. Antiangiogenic effects of ganetespib in colorectal cancer mediated through inhibition of HIF-1α and STAT-3. Angiogenesis. 2013 Oct;16(4):903-17. doi: 10.1007/s10456-013-9364-7. Epub 2013 Jul 10. Erratum in: Angiogenesis. 2013 Oct;16(4):919. Ganji, Purnachandra Nagaraju [corrected to Nagaraju, Ganji Purnachandra]. PubMed PMID: 23838996.
7: Friedland JC, Smith DL, Sang J, Acquaviva J, He S, Zhang C, Proia DA. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes. Invest New Drugs. 2013 May 18. [Epub ahead of print] PubMed PMID: 23686707.
8: Socinski MA, Goldman J, El-Hariry I, Koczywas M, Vukovic V, Horn L, Paschold E, Salgia R, West H, Sequist LV, Bonomi P, Brahmer J, Chen LC, Sandler A, Belani CP, Webb T, Harper H, Huberman M, Ramalingam S, Wong KK, Teofilovici F, Guo W, Shapiro GI. A multicenter phase II study of ganetespib monotherapy in patients with genotypically defined advanced non-small cell lung cancer. Clin Cancer Res. 2013 Jun 1;19(11):3068-77. doi: 10.1158/1078-0432.CCR-12-3381. Epub 2013 Apr 3. PubMed PMID: 23553849.
9: Goldman JW, Raju RN, Gordon GA, El-Hariry I, Teofilivici F, Vukovic VM, Bradley R, Karol MD, Chen Y, Guo W, Inoue T, Rosen LS. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies. BMC Cancer. 2013 Mar 25;13:152. doi: 10.1186/1471-2407-13-152. PubMed PMID: 23530663; PubMed Central PMCID: PMC3626541.
10: Wu X, Marmarelis ME, Hodi FS. Activity of the heat shock protein 90 inhibitor ganetespib in melanoma. PLoS One. 2013;8(2):e56134. doi: 10.1371/journal.pone.0056134. Epub 2013 Feb 13. PubMed PMID: 23418523; PubMed Central PMCID: PMC3572008.

Explore Compound Types